[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol

Medicinal Chemistry Scaffold Hopping Bioisostere Design

SAR studies demand a rigid scaffold with defined amine-alcohol geometry. The 6-oxabicyclo[3.2.1]octane core (free base, MW 171.24) delivers a unique dihedral angle distinct from [2.2.2]/[2.1.1] analogs. Key advantages: - Validated TP receptor ligand scaffold; - Free base eliminates 21.3% mass error vs. HCl salt; - ≥95% purity ensures reproducible dose-response. Avoid regioisomer misassignment.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2253630-92-9
Cat. No. B2434394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
CAS2253630-92-9
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1CC2(CC(C1)(OC2)CN)CO
InChIInChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2
InChIKeyUHZJNQRPACBLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview: [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol (CAS 2253630-92-9) as a Distinct Bicyclic Scaffold


[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol (CAS 2253630-92-9) is a bicyclic amino alcohol featuring a 6-oxabicyclo[3.2.1]octane core . With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, it is classified as a versatile small molecule scaffold for research applications [1]. This compound is distinct from its [2.2.2] and [2.1.1] oxabicyclic analogs due to its specific ring junction geometry and bridgehead substitution pattern, which directly influence its three-dimensional orientation, physicochemical properties, and potential as a building block in medicinal chemistry [2].

Why Generic Oxabicyclic Amino Alcohols Cannot Substitute for [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol


Substituting a [2.2.2] or [2.1.1] oxabicyclic amino alcohol for the [3.2.1] isomer is scientifically invalid without requalification. The position of the oxygen bridge and the ring size dictate the vector of the aminomethyl and hydroxymethyl substituents, critically altering the molecule's shape, LogP, and hydrogen-bonding capacity [1]. Even the choice between a free base and a hydrochloride salt drastically changes molecular weight (171.24 vs. 207.70 g/mol) and solubility, which can derail a synthesis or skew a biological assay if miscalculated . The specific 6-oxa regioisomer presents a distinct conformational profile that is essential for structure-activity relationship (SAR) studies where the spatial arrangement of the amine and alcohol are key pharmacophoric elements [1].

Quantitative Differentiation Evidence for [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol vs. Closest Analogs


Regioisomeric Differentiation: 6-Oxabicyclo[3.2.1]octane Core vs. 2-Oxabicyclo[2.2.2]octane Core

The core scaffold of the target compound is the 6-oxabicyclo[3.2.1]octane regioisomer, contrasting with the 2-oxabicyclo[2.2.2]octane core of a key comparator. This regioisomerism creates a fundamental difference in the three-dimensional orientation of substituents. The [3.2.1] system presents a bridged cyclohexane/tetrahydrofuran fusion, while the [2.2.2] system is a bridged cyclohexane/oxetane analog. This structural difference validates their distinct use as building blocks for exploring divergent chemical space .

Medicinal Chemistry Scaffold Hopping Bioisostere Design

Molecular Weight and Form Differentiation: Free Base vs. Hydrochloride Salt for Accurate Assay Preparation

The target compound is supplied as a free base with a molecular weight of 171.24 g/mol [1]. This is a critical differentiator from its structurally similar hydrochloride salt, (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol hydrochloride, which has a significantly higher molecular weight of 207.70 g/mol . Using the salt form without correcting for this 36.46 g/mol difference in mass would lead to a 21.3% error in molarity calculations for biological assays or chemical reactions.

Chemical Biology Assay Development Compound Management

Ring Size and Strain Comparison: [3.2.1] Bicycle vs. [2.1.1] Bicycle

The target compound is built on a [3.2.1] bicyclic framework, comprising a 6-membered and a 5-membered ring. This contrasts with the more constrained (1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol (CAS 2839138-83-7), which is based on a [2.1.1] framework . The larger ring system of the target molecule implies lower ring strain and a different conformational flexibility profile, which can be pivotal for engaging biological targets that require a specific spatial presentation of the amine and alcohol groups.

Synthetic Chemistry Building Blocks Ring Strain

Purity and Vendor-Specific Specification: A Baseline for Procurement Consistency

The target compound is commercially available with a minimum guaranteed purity of 95%, as specified by suppliers like Biosynth (via CymitQuimica) and Sima-Lab [1]. This specification serves as a benchmark for procurement quality. While many analog building blocks also claim 95% purity, the verified specification for this specific CAS number ensures that researchers receive a product meeting a defined standard, a critical factor when a synthesis or assay outcome is sensitive to the presence of uncharacterized impurities.

Compound Procurement Quality Control Reproducibility

Target Application Scenarios for [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol Based on Structural Differentiation


Scaffold-Hopping in Medicinal Chemistry for Thromboxane Receptor Modulation

Utilize the 6-oxabicyclo[3.2.1]octane core as a privileged scaffold for designing novel thromboxane receptor (TP) ligands. The specific regioisomer is validated in peer-reviewed research on this target class [1], distinguishing it from the more common 2-oxabicyclo[2.2.2]octane bioisostere. The spatial arrangement of the 1-methanol and 5-aminomethyl groups provides unique vectors for exploring SAR around the TP receptor binding pocket.

Synthesis of Spatially-Defined Bifunctional Building Blocks

Employ this compound as a structurally rigid building block where the exact distance and dihedral angle between the primary amine and primary alcohol are critical. As demonstrated in its structural differentiation, the [3.2.1] bridge offers a less strained and distinct geometry compared to [2.2.2] or [2.1.1] analogs . The free base form (MW 171.24) allows for direct use in amide coupling or reductive amination without the need for a preliminary neutralization step required for hydrochloride salts.

Chemical Biology Probe Design Requiring Precise Dosage Control

In quantitative chemical biology experiments, use this specific CAS-registered compound (2253630-92-9) to ensure exact molarity calculations. The clear differentiation between the free base (MW 171.24 g/mol) and its common salt analogs (e.g., hydrochloride, MW 207.70 g/mol) prevents a 21.3% mass error . Procuring a batch with a documented 95% minimum purity specification [2] further ensures reproducibility in dose-response assays.

Core Structure for Fragment-Based Drug Discovery (FBDD) Libraries

Include this molecule in a fragment library aimed at exploring chemical space beyond common phenyl ring bioisosteres. The 6-oxabicyclo[3.2.1]octane scaffold offers a saturated, three-dimensional core with defined hydrogen bond donor/acceptor capabilities from its free amine and alcohol, presenting a valuable alternative to both flat aromatic rings and the more recently popularized 2-oxabicyclo[2.2.2]octane system [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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